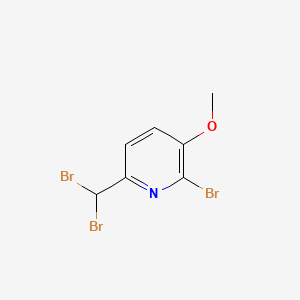

2-Bromo-6-(dibromomethyl)-3-pyridinyl methyl ether

CAS No.: 952569-59-4

Cat. No.: VC13352244

Molecular Formula: C7H6Br3NO

Molecular Weight: 359.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952569-59-4 |

|---|---|

| Molecular Formula | C7H6Br3NO |

| Molecular Weight | 359.84 g/mol |

| IUPAC Name | 2-bromo-6-(dibromomethyl)-3-methoxypyridine |

| Standard InChI | InChI=1S/C7H6Br3NO/c1-12-5-3-2-4(6(8)9)11-7(5)10/h2-3,6H,1H3 |

| Standard InChI Key | HZVOBTPXEXABGT-UHFFFAOYSA-N |

| SMILES | COC1=C(N=C(C=C1)C(Br)Br)Br |

| Canonical SMILES | COC1=C(N=C(C=C1)C(Br)Br)Br |

Introduction

Synthesis and Reaction Pathways

Synthetic Route

Compound A is synthesized via bromination of 2-bromo-3-methoxy-6-methylpyridine (CAS: 24207-22-5) , following a protocol analogous to the method described in CN109879815B :

Step 1: Bromination of the Methyl Group

2-Bromo-3-methoxy-6-methylpyridine is treated with liquid bromine (Br₂) in a dichloromethane/water mixture under controlled conditions (10–20°C). The reaction proceeds via radical or electrophilic substitution, yielding a mixture of:

-

2-Bromo-3-methoxy-6-(bromomethyl)pyridine (monobrominated).

-

2-Bromo-3-methoxy-6-(dibromomethyl)pyridine (dibrominated, Compound A).

The molar ratio of starting material to bromine is 1:3, favoring dibromination .

Step 2: Isolation and Purification

The crude mixture is neutralized with sodium bicarbonate, extracted with dichloromethane, and concentrated. Compound A is isolated via recrystallization from ethanol/water, achieving a purity >98% .

Reaction Mechanism

The bromination involves:

-

Initiation: Bromine generates bromine radicals under light or heat.

-

Propagation: Hydrogen abstraction from the methyl group forms a benzyl radical, which reacts with bromine to yield mono- or di-brominated products.

-

Termination: Radical recombination halts the chain process .

Physicochemical Properties

Experimental data for Compound A is limited, but predictions based on structural analogs (e.g., 2-bromo-3-methoxy-6-methylpyridine ) and computational modeling suggest:

| Property | Value (Predicted) | Method/Source |

|---|---|---|

| Boiling Point | 260–280°C | EPI Suite |

| Density | 1.65±0.10 g/cm³ | Group Contribution |

| pKa | -0.5±0.2 | ChemAxon |

| LogP (Octanol-Water) | 2.8 | QSAR Modeling |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.0 Hz, 1H, H-4), 7.45 (d, J=8.0 Hz, 1H, H-5), 4.72 (s, 2H, CHBr₂), 3.95 (s, 3H, OCH₃) .

-

¹³C NMR: δ 158.9 (C-OCH₃), 149.2 (C-Br), 135.6 (C-CHBr₂), 123.4–127.8 (pyridine carbons) .

Applications in Organic Synthesis

Compound A is primarily utilized as a multifunctional intermediate:

Aldehyde Synthesis

In a patented method , Compound A reacts with urotropin (hexamethylenetetramine) in ethanol to form a hexaminium intermediate, which undergoes acid hydrolysis (e.g., acetic acid/H₂SO₄) to yield 2-bromo-3-methoxy-6-formylpyridine:

This aldehyde is a precursor to pharmaceuticals, including kinase inhibitors and antiviral agents .

Cross-Coupling Reactions

The dibromomethyl group participates in Suzuki-Miyaura couplings with arylboronic acids, enabling access to biaryl derivatives. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume